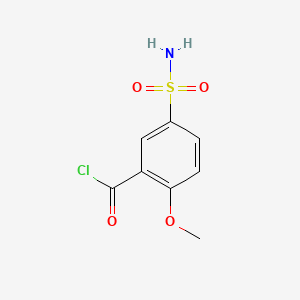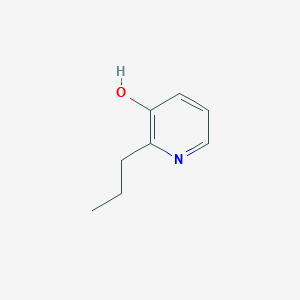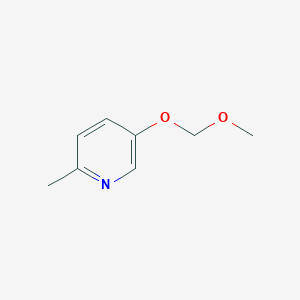
Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI) is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science . The compound’s structure features a methoxymethoxy group and a methyl group attached to the pyridine ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridine derivatives often involves multicomponent reactions, cycloadditions, and condensation reactions. One common method for preparing pyridine derivatives is the Hantzsch synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia . For Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI), specific synthetic routes may include the use of methoxymethylation reagents and methylating agents under controlled conditions .
Industrial Production Methods: Industrial production of pyridine derivatives typically employs catalytic processes and continuous flow reactors to ensure high yields and purity. Magnetically recoverable nano-catalysts have been explored for their efficiency in synthesizing pyridine derivatives, offering advantages such as easy separation and reuse .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI) can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like alkyl halides and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Alkylated or substituted pyridine derivatives.
Scientific Research Applications
Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of pyridine, 5-(methoxymethoxy)-2-methyl-(9CI) involves its interaction with specific molecular targets and pathways. Pyridine derivatives can act as inhibitors or modulators of enzymes and receptors, influencing biological processes . The methoxymethoxy group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI) can be compared with other pyridine derivatives such as:
Pyridine N-oxide: Known for its oxidizing properties and use in organic synthesis.
2,6-Dimethylpyridine: Commonly used as a solvent and reagent in chemical reactions.
4-Methoxypyridine: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: The presence of the methoxymethoxy group in Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI) distinguishes it from other pyridine derivatives, potentially enhancing its solubility and reactivity in specific chemical and biological contexts .
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-(methoxymethoxy)-2-methylpyridine |
InChI |
InChI=1S/C8H11NO2/c1-7-3-4-8(5-9-7)11-6-10-2/h3-5H,6H2,1-2H3 |
InChI Key |
YPBVXSASFUASFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


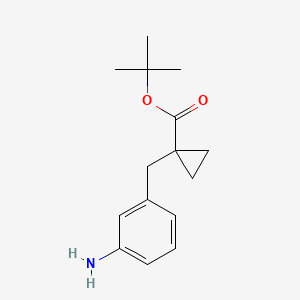
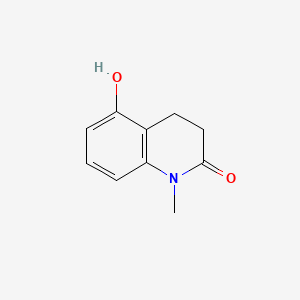
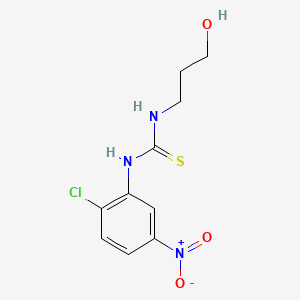
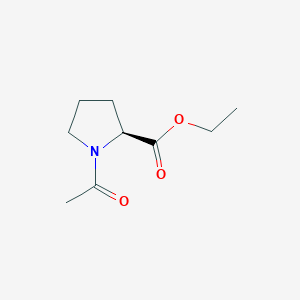
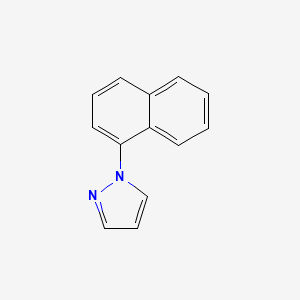
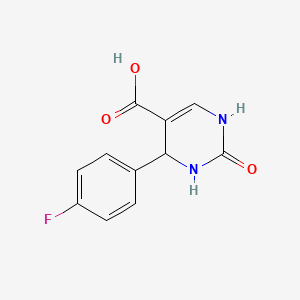
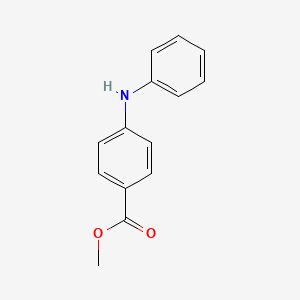
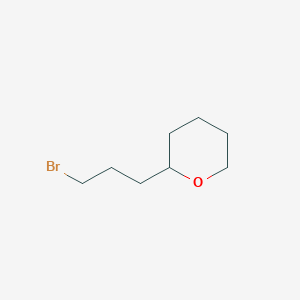

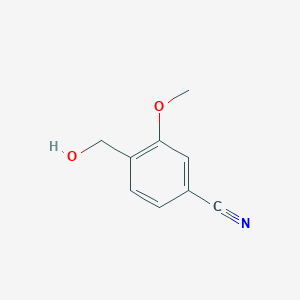

![3-Methyl-imidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B8784840.png)
